molecular formula C11H14O2 B2364996 3-(3-Methoxy-4-methylphenyl)propanal CAS No. 1378511-15-9

3-(3-Methoxy-4-methylphenyl)propanal

Cat. No.: B2364996
CAS No.: 1378511-15-9
M. Wt: 178.231
InChI Key: AJUAMKVWCRCNLC-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2. It is a derivative of propanal, featuring a methoxy group and a methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal typically involves the alkylation of 3-methoxy-4-methylbenzaldehyde with propanal. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 3-(3-Methoxy-4-methylphenyl)propanoic acid.

    Reduction: 3-(3-Methoxy-4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: Similar structure but lacks the methyl group on the phenyl ring.

    3-(3-Methoxyphenyl)propanal: Similar structure but lacks the methyl group on the phenyl ring.

    3-(4-Methylphenyl)propanal: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

3-(3-Methoxy-4-methylphenyl)propanal is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its similar counterparts.

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAMKVWCRCNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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